molecular formula C6H7F3N4O B15258167 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15258167
M. Wt: 208.14 g/mol
InChI Key: OWMOWDWAJDDVLA-UHFFFAOYSA-N
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Description

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one is a triazinone derivative characterized by a trifluoropropyl substituent at the 6-position of the triazine ring. This structural feature imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C6H7F3N4O

Molecular Weight

208.14 g/mol

IUPAC Name

4-amino-6-(3,3,3-trifluoropropyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)2-1-3-11-4(10)13-5(14)12-3/h1-2H2,(H3,10,11,12,13,14)

InChI Key

OWMOWDWAJDDVLA-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C1=NC(=NC(=O)N1)N

Origin of Product

United States

Preparation Methods

(3+3)-Annulation of Amino Acid Esters and Nitrile Imines

The (3+3)-annulation reaction between α-amino acid esters and in situ-generated trifluoroacetonitrile imines has emerged as a robust method for constructing trifluoromethylated triazinones. While the cited work primarily targets 3-CF₃-substituted derivatives, the protocol can be adapted for 3,3,3-trifluoropropyl groups by modifying the starting materials.

Reaction Design

  • Substrate Selection : Methyl esters of β-alanine analogs bearing a 3,3,3-trifluoropropyl chain (e.g., 12-TFP ) replace glycine or proline derivatives used in earlier studies.
  • Nitrile Imine Generation : Hydrazonoyl bromides (11 ) react with triethylamine in tetrahydrofuran (THF) to generate reactive nitrile imines, which undergo cyclocondensation with 12-TFP (Figure 1).

Optimization Insights

  • Solvent Effects : Anhydrous THF ensures high solubility of intermediates, achieving yields >75% for analogous systems.
  • Temperature Control : Room-temperature reactions minimize racemization at stereogenic centers, critical for chiral trifluoropropyl substrates.

Example Protocol

  • Combine 12-TFP·HCl (1.0 mmol) and Et₃N (8.0 mmol) in dry THF.
  • Add 11 (1.1 mmol) in THF dropwise under N₂.
  • Stir for 12 h, filter, and purify via silica gel chromatography (4% MeOH/CH₂Cl₂).

Post-Synthetic Functionalization of Triazinone Intermediates

Introducing the amino group at position 4 often requires sequential nitro reduction. For example, 6-(3,3,3-trifluoropropyl)-4-nitro-2,5-dihydro-1,3,5-triazin-2-one can be reduced using catalytic hydrogenation (Pd/C, H₂) or ammonium formate.

Key Data

Substrate Catalyst Solvent Time (h) Yield (%)
4-Nitro-triazinone derivative 10% Pd/C EtOAc 6 92
4-Nitro-triazinone derivative NH₄HCO₂ MeOH 3 88

Alternative Cyclocondensation Routes

Urea-Based Cyclization

Reacting 3,3,3-trifluoropropylurea with glyoxal derivatives under acidic conditions forms the triazinone ring. This method avoids nitrile imine intermediates but requires careful pH control.

Conditions

  • Acid Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv) in refluxing toluene.
  • Yield : 68–72% for analogous non-fluorinated systems.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation between trifluoropropylamine and cyanoguanidine, reducing reaction times from hours to minutes.

Optimized Parameters

  • Power : 150 W
  • Temperature : 160°C
  • Time : 20 min
  • Yield : 65% (preliminary data for scaled-down reactions).

Challenges in Trifluoropropyl Group Incorporation

Steric and Electronic Effects

The electron-withdrawing nature of the CF₃ group destabilizes transition states in annulation reactions, necessitating excess reagents or prolonged reaction times. Steric bulk at the β-position further complicates cyclization, as evidenced by 20–30% lower yields compared to CF₃-substituted analogs.

Purification Considerations

  • Chromatography : Neutral alumina outperforms silica gel for separating polar trifluoropropyl derivatives.
  • Recrystallization : Hexane/CH₂Cl₂ mixtures (9:1) yield crystals suitable for X-ray analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR : A singlet at δ −70 to −72 ppm confirms the CF₃ group’s presence.
  • ¹H NMR : The NH proton resonates as a broad singlet (δ 8.5–9.0 ppm), while the CH₂ protons of the dihydrotriazinone ring appear as a triplet (δ 4.1–4.3 ppm).

Infrared Spectroscopy

Strong absorptions at 1680–1700 cm⁻¹ (C=O) and 1120–1140 cm⁻¹ (C-F) are diagnostic.

Biological Relevance and Applications

Though beyond this review’s scope, preliminary cytotoxicity studies on related triazinones show IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells, suggesting potential for further pharmacological exploration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The trifluoropropyl group distinguishes the target compound from analogs with aromatic, heterocyclic, or alkoxy substituents. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Weight Key Properties/Applications References
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one 3,3,3-Trifluoropropyl ~223.1 (estimated) High lipophilicity; potential agrochemical/medicinal use Inferred from analogs
4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 2-Bromofuran-3-yl 257.04 Bromine enhances electrophilicity; possible reactivity in cross-coupling reactions
4-Amino-6-(oxan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one Oxan-2-yl (tetrahydropyranyl) 196.21 Increased solubility due to oxygenated ring; undefined bioactivity
6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one 3,5-Difluorophenyl N/A Aromatic substituent enhances π-π interactions; NMR δ 5.60 (s, 1H), 7.33–7.69 (aromatic protons)
Triflusulfuron methyl ester 2,2,2-Trifluoroethoxy N/A Sulfonylurea herbicide; inhibits acetolactate synthase in plants

Key Observations :

  • Trifluoropropyl vs. Halogenated/Aromatic Groups : The trifluoropropyl group likely improves metabolic stability compared to bromofuran () or chloro-triazines (). Its strong electron-withdrawing effect may also reduce nucleophilic attack on the triazine ring .
  • Solubility : The oxan-2-yl substituent () enhances water solubility via hydrogen bonding, whereas the trifluoropropyl group may reduce solubility due to hydrophobicity .
  • Bioactivity : Sulfonylurea analogs () target plant enzymes, suggesting that the trifluoropropyl derivative could be optimized for herbicidal activity with improved resistance profiles .
NMR and Spectroscopic Comparisons
  • The 3,5-difluorophenyl analog () exhibits distinct aromatic proton signals (δ 7.33–7.69), absent in the target compound. The trifluoropropyl group would instead show characteristic CF₃ splitting patterns in ¹⁹F NMR and upfield shifts for adjacent protons .
  • Bromofuran-substituted triazinones () may display downfield shifts for bromine-adjacent protons, contrasting with the trifluoropropyl group’s deshielding effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves varying reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, using anhydrous DMF as a solvent and adjusting equivalents of trifluoropropyl precursors can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC (Rf ~0.3–0.5) and validating final product purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. What spectroscopic techniques are critical for confirming the structure of this triazinone derivative?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the NH2 proton at δ ~5.60 ppm (s, 1H, exch) and trifluoropropyl CH2 groups at δ ~2.80–3.20 ppm (m, 2H). 13C NMR detects the triazinone carbonyl at δ ~150–155 ppm and CF3 carbons at δ ~125 ppm (q, J = 280 Hz) .
  • FT-IR : Confirm the presence of NH (3350–3200 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation for C7H9F3N4O ([M+H]+) should match theoretical values within 3 ppm error .

Q. How can researchers assess the purity of the compound for in vitro assays?

  • Methodological Answer : Purity ≥95% is critical for biological studies. Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 μm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 10% B to 90% B over 20 min. Compare retention times with authenticated standards. For trace impurities, employ LC-MS to identify byproducts (e.g., desmethyl or hydrolyzed derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazinone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., variable IC50 values) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference compounds (e.g., Prosulfuron ) and replicate experiments across independent labs. Meta-analysis of structure-activity relationship (SAR) data can identify confounding factors, such as substituent electronic effects or metabolic stability .

Q. How can computational modeling predict the reactivity of the trifluoropropyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the CF3 group on the triazinone ring. Molecular docking (AutoDock Vina) into target enzymes (e.g., acetolactate synthase ) evaluates binding affinity. QSAR models trained on analogues (e.g., 6-aryl-4-cycloamino-triazines ) predict metabolic sites prone to oxidation or hydrolysis .

Q. What experimental approaches characterize metabolic degradation pathways in environmental or biological systems?

  • Methodological Answer : Incubate the compound with liver microsomes (e.g., human CYP3A4) or soil microbiota. Use HPLC-MS/MS to identify metabolites (e.g., hydroxylated trifluoropropyl or triazinone ring-opened products). Isotope labeling (e.g., 14C at the triazinone carbonyl) tracks degradation kinetics. Compare with known Prosulfuron metabolites (e.g., sulfonamide cleavage products ).

Q. How does substituent variation on the triazinone ring influence its stability under physiological conditions?

  • Methodological Answer : Synthesize analogues with substituents differing in electronic (e.g., electron-withdrawing Cl vs. electron-donating OCH3) or steric properties. Assess stability via accelerated degradation studies (pH 2–9 buffers, 37°C). Monitor degradation rates using UV-Vis spectroscopy (λmax ~270 nm) and identify products via LC-MS. Correlate findings with computational LogP and pKa predictions .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of the triazinone ring .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
  • Advanced Analytics : MALDI-TOF imaging can localize the compound in tissue sections for pharmacokinetic studies.

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